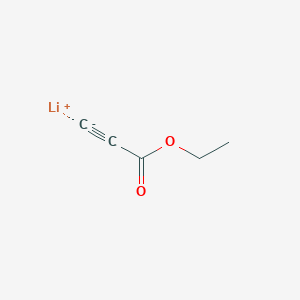

Lithium, (3-ethoxy-3-oxo-1-propynyl)-

Description

BenchChem offers high-quality Lithium, (3-ethoxy-3-oxo-1-propynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, (3-ethoxy-3-oxo-1-propynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;ethyl prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5O2.Li/c1-3-5(6)7-4-2;/h4H2,2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJYLQLJXFHELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCOC(=O)C#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452411 | |

| Record name | Lithium, (3-ethoxy-3-oxo-1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72036-30-7 | |

| Record name | Lithium, (3-ethoxy-3-oxo-1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Lithium Acetylides in Modern Organic Chemistry

Role of Terminal Alkynes and Their Metalated Derivatives as Synthons

Terminal alkynes are organic compounds that contain a carbon-carbon triple bond at the end of a carbon chain. youtube.com A key feature of terminal alkynes is the hydrogen atom attached to one of the sp-hybridized carbons of the triple bond. This acetylenic hydrogen is notably acidic compared to hydrogens on sp2 or sp3 hybridized carbons. youtube.com

This acidity allows for the deprotonation of the terminal alkyne by a strong base, leading to the formation of a metal acetylide, or alkynide. ethz.ch Organolithium reagents, such as n-butyllithium (BuLi), are commonly employed for this purpose, generating a lithium acetylide and butane (B89635). wikipedia.org

Once formed, the lithium acetylide anion is a powerful carbon-based nucleophile. In the language of retrosynthetic analysis, it serves as an effective "synthon"—an idealized fragment representing a potential starting material for a synthesis. These nucleophilic acetylides are instrumental in forming new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides. ethz.chwikipedia.org This fundamental transformation is a cornerstone of synthetic organic chemistry, providing a reliable method for extending carbon chains and constructing the backbones of complex molecules. nih.govcdnsciencepub.com

Overview of Electron-Deficient Alkynes in Carbon-Carbon Bond Formation

While the deprotonation of terminal alkynes highlights their potential as nucleophiles, a different type of reactivity emerges when the alkyne is substituted with an electron-withdrawing group. Ethyl propiolate, the parent compound of Lithium, (3-ethoxy-3-oxo-1-propynyl)-, is a prime example of such an "electron-deficient" or "activated" alkyne. wikipedia.orgwikipedia.org

The ester group (–CO₂C₂H₅) conjugated with the carbon-carbon triple bond withdraws electron density, rendering the alkyne highly electrophilic. wikipedia.orgwikiwand.com This electronic property makes electron-deficient alkynes susceptible to attack by nucleophiles in reactions like conjugate additions (Michael additions). acs.orgresearchgate.net This reactivity is harnessed to form carbon-carbon and carbon-heteroatom bonds in a controlled manner. researchgate.netresearchgate.net

Furthermore, the electrophilic nature of propiolates makes them excellent partners in various cycloaddition reactions, such as the Diels-Alder reaction, where they act as potent dienophiles. wikipedia.orgrichmond.edu These reactions are powerful tools for constructing cyclic and heterocyclic systems, which are common motifs in natural products and pharmaceuticals. nih.gov The reactivity of electron-deficient alkynes is enhanced by the presence of electron-withdrawing groups, accelerating the rate of carbon-carbon bond formation. rsc.org

Historical Development and Evolution of Propiolate Chemistry in Organic Synthesis

The journey of propiolate chemistry is intertwined with the broader history of organic synthesis. In the early 20th century, before World War I, the United States had a very limited capacity for producing organic chemicals, relying heavily on imports from Europe, particularly Germany. orgsyn.org The war acted as a catalyst, compelling American chemists to develop domestic production and synthetic methodologies. orgsyn.org

The development of powerful reagents, most notably organolithium compounds, was a critical step. The ability to generate potent carbon nucleophiles like lithium acetylides opened new avenues for synthesis. wikipedia.org Concurrently, chemists began to explore the unique reactivity of functionalized alkynes. Propiolic acid, the simplest acetylenic carboxylic acid, and its esters like ethyl propiolate and methyl propiolate, were identified as versatile building blocks. wikipedia.orgwikipedia.org

Methodologies for the Generation of Lithium, 3 Ethoxy 3 Oxo 1 Propynyl

Deprotonation of Ethyl Propiolate with Organolithium Reagents

Organolithium reagents are highly effective for generating lithium acetylides due to their strong basicity. mt.com The reaction is an acid-base equilibrium where the terminal alkyne (a weak acid) reacts with the potent organolithium base.

The most common and widely employed method for the synthesis of lithium ethyl propiolate is the metalation of ethyl propiolate using n-butyllithium (n-BuLi). wikipedia.org This reaction involves the abstraction of the acidic acetylenic hydrogen by the butyl carbanion, resulting in the formation of the lithium acetylide and volatile butane (B89635) gas. wikipedia.org

The general reaction is as follows: HC≡CCOOEt + n-BuLi → LiC≡CCOOEt + CH3CH2CH2CH3

n-Butyllithium is a powerful base capable of deprotonating a vast range of weak C-H acids, including terminal acetylenes. wikipedia.orgchemicalbook.com The stability and volatility of the butane byproduct are convenient for driving the reaction to completion. wikipedia.org The choice of n-BuLi is also influenced by its commercial availability in stable solutions and its well-understood reactivity. researchgate.net

Table 1: Deprotonation of Ethyl Propiolate with n-Butyllithium

| Reactant | Reagent | Product | Byproduct |

| Ethyl Propiolate | n-Butyllithium | Lithium, (3-ethoxy-3-oxo-1-propynyl)- | Butane |

| HC≡CCOOEt | n-BuLi | LiC≡CCOOEt | C4H10 |

While n-BuLi is highly effective, other strong lithium bases can also be employed for the deprotonation of ethyl propiolate. The selection of a base can be guided by the need to avoid potential side reactions, such as nucleophilic attack at the ester carbonyl group. Reagents with bulky organic groups are often more selective toward deprotonation. wikipedia.org

Common alternatives include lithium dialkylamides, such as:

Lithium diisopropylamide (LDA): A strong, non-nucleophilic base frequently used for generating enolates and deprotonating weakly acidic protons. wikipedia.org Its steric hindrance minimizes the likelihood of addition to the ester functionality.

Lithium bis(trimethylsilyl)amide (LiHMDS): Another sterically hindered and highly effective base for selective deprotonation. wikipedia.org

These amide bases are generally prepared in situ by reacting the corresponding amine with an alkyllithium reagent like n-BuLi. However, they offer a different reactivity profile that can be advantageous in complex syntheses. nih.gov

Table 2: Comparison of Common Lithium Bases for Deprotonation

| Base | Formula | Key Characteristic |

| n-Butyllithium | n-BuLi | Widely used, strong base, can be nucleophilic. chemicalbook.com |

| Lithium diisopropylamide | LiN(i-Pr)2 | Strong, sterically hindered, non-nucleophilic base. wikipedia.org |

| Lithium bis(trimethylsilyl)amide | LiN(SiMe3)2 | Strong, very sterically hindered, non-nucleophilic base. wikipedia.org |

Synthetic Considerations and Solvent Systems

The successful generation of lithium ethyl propiolate is critically dependent on the careful control of reaction parameters, particularly temperature and the choice of solvent.

Lithiation reactions involving potent organolithium reagents are highly exothermic and are almost universally conducted at low temperatures. orgsyn.org For the generation of lithium ethyl propiolate, temperatures of -78 °C are typical. wikipedia.org This low temperature, conveniently achieved with a dry ice/acetone bath, is essential for several reasons:

Preventing Side Reactions: It suppresses unwanted side reactions, such as nucleophilic addition of the organolithium reagent to the ester carbonyl group of either the starting material or the product.

Avoiding Solvent Degradation: In ethereal solvents like tetrahydrofuran (B95107) (THF), n-BuLi can deprotonate the solvent itself at higher temperatures (above -20 °C), consuming the reagent and generating unwanted byproducts. wikipedia.orgchemicalbook.com

Ensuring Product Stability: Lithium acetylides, while generally stable at low temperatures, can be reactive and may undergo decomposition or further reactions if the temperature is allowed to rise prematurely.

The choice of solvent plays a paramount role in modulating the reactivity of organolithium reagents. researchgate.net Ethereal solvents are standard for these reactions due to their ability to solvate the lithium cation, which is crucial for the reaction's efficiency. nih.gov

Tetrahydrofuran (THF): This is one of the most common solvents for lithiation reactions. THF effectively solvates the lithium ion, breaking down the aggregates (e.g., tetramers, hexamers) in which organolithium reagents typically exist in hydrocarbon solutions. osi.lvchemicalbook.com This deaggregation leads to smaller, more reactive species, thus accelerating the rate of deprotonation. researchgate.netchemicalbook.com

Diethyl ether (Et2O): While also used, diethyl ether is a less effective solvating agent than THF. uniurb.it Consequently, organolithium reagents are less reactive in diethyl ether, which can be advantageous for controlling highly exothermic reactions or when a less aggressive reagent is desired.

The coordination of the solvent to the lithium ion polarizes the C-Li bond, increasing the carbanionic character of the organic group and enhancing its basicity. wikipedia.org

Table 3: Common Ethereal Solvents for Lithiation

| Solvent | Formula | Boiling Point (°C) | Key Feature |

| Tetrahydrofuran | C4H8O | 66 | Excellent solvating properties, enhances reactivity. uniurb.it |

| Diethyl Ether | (C2H5)2O | 34.6 | Moderate solvating properties, leads to lower reactivity than THF. uniurb.it |

In Situ Generation Strategies for Enhanced Synthetic Efficiency

Due to their high reactivity, organolithium compounds like lithium ethyl propiolate are rarely isolated. mt.com Instead, they are typically generated in situ and used immediately in a subsequent reaction with an appropriate electrophile. This strategy offers significant advantages in terms of efficiency and yield.

The process involves two main steps carried out in the same reaction vessel:

Generation: Ethyl propiolate is treated with the organolithium base (e.g., n-BuLi) in an ethereal solvent at low temperature to form a solution or slurry of lithium ethyl propiolate.

Trapping: An electrophile (e.g., an aldehyde, ketone, epoxide, or alkyl halide) is then added directly to the reaction mixture. The highly nucleophilic lithium acetylide attacks the electrophile to form a new carbon-carbon bond.

This in situ approach is fundamental to the synthetic utility of lithium acetylides. It avoids the need to handle and purify a potentially unstable intermediate and allows for the efficient construction of more complex molecules in a single procedural pot. This methodology is a cornerstone of modern organic synthesis, enabling tandem reactions that are both atom-economical and time-efficient. researchgate.net

Nucleophilic Reactivity and Transformative Pathways of Lithium, 3 Ethoxy 3 Oxo 1 Propynyl

Carbon-Carbon Bond Forming Reactions

The primary utility of lithium, (3-ethoxy-3-oxo-1-propynyl)- in synthetic chemistry lies in its application in carbon-carbon bond-forming reactions. Its nucleophilic nature enables it to react with a wide range of electrophilic carbon centers, including carbonyls, unsaturated systems, and alkyl or acyl halides.

A cornerstone of organolithium chemistry is the nucleophilic addition to the electrophilic carbon of a carbonyl group. wikipedia.org Lithium, (3-ethoxy-3-oxo-1-propynyl)- readily participates in these reactions, attacking aldehydes and ketones to form alkoxide intermediates, which upon acidic workup yield the corresponding alcohols. wikipedia.org This reaction provides a direct and efficient route to functionalized propargyl alcohols.

The reaction of lithium, (3-ethoxy-3-oxo-1-propynyl)- with aldehydes or ketones is a reliable method for the synthesis of ethyl 4-hydroxy-2-alkynoates. acs.org The process is typically initiated by the deprotonation of ethyl propiolate using a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate the lithium acetylide in situ. The subsequent addition of an aldehyde or ketone to this solution results in the formation of a lithium alkoxide. An aqueous acidic quench then protonates the alkoxide to afford the final alcohol product. wikipedia.org

The addition to an aldehyde yields a secondary alcohol (a 4-hydroxy-2-alkynoate), while addition to a ketone produces a tertiary alcohol (a 4-alkyl-4-hydroxy-2-alkynoate).

| Carbonyl Substrate | Product | Product Class |

| Aldehyde (RCHO) | Ethyl 4-hydroxy-2-alkynoate | Secondary Alcohol |

| Ketone (R¹COR²) | Ethyl 4-alkyl-4-hydroxy-2-alkynoate | Tertiary Alcohol |

This table illustrates the general products from the reaction of Lithium, (3-ethoxy-3-oxo-1-propynyl)- with aldehydes and ketones.

When the reacting aldehyde or ketone possesses a stereocenter, the nucleophilic addition of lithium, (3-ethoxy-3-oxo-1-propynyl)- can result in the formation of diastereomeric products. The stereochemical outcome of such reactions is often governed by established stereochemical models, such as the Felkin-Anh and Cram-chelation models. researchgate.net

The Cram-chelation model is particularly relevant when the substrate contains a Lewis basic group (e.g., an oxygen or nitrogen atom) at the α- or β-position. The lithium cation of the organometallic reagent can coordinate to both the carbonyl oxygen and the heteroatom of the directing group, forming a rigid five- or six-membered chelate. This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less sterically hindered face of the carbonyl group, leading to high diastereoselectivity. researchgate.net For instance, the addition to an α-alkoxy aldehyde under chelation-control typically yields the syn-diol product.

Conversely, substrates with bulky, non-coordinating protecting groups (such as silyl (B83357) ethers) tend to follow the Felkin-Anh model, which predicts the formation of the anti-diol product. researchgate.net However, specific reaction conditions and additives can be employed to override these inherent preferences and achieve the desired diastereomer.

The addition of a metal acetylide to a carbonyl compound is known as the Favorskii reaction (not to be confused with the Favorskii rearrangement of α-halo ketones). wikipedia.orgwikipedia.org Therefore, the synthesis of ethyl 4-hydroxy-2-alkynoates described above is a prime example of a Favorskii-type reaction, providing access to functionalized propargyl alcohols. wikipedia.orgwikipedia.org

A related and synthetically valuable method for alkynol synthesis is the nucleophilic ring-opening of epoxides. Lithium acetylides, including lithium, (3-ethoxy-3-oxo-1-propynyl)-, can act as potent nucleophiles that attack one of the electrophilic carbons of an epoxide ring. This SN2-type reaction results in the opening of the three-membered ring and, after workup, the formation of a homopropargyllic alcohol (a hydroxy group located at the C-5 position relative to the ester). nih.gov This pathway offers a complementary route to different classes of alkynols compared to carbonyl additions.

| Electrophile | Reaction Type | Product Class |

| Aldehyde/Ketone | Favorskii Reaction (1,2-Addition) | Propargyllic Alcohol |

| Epoxide | SN2 Ring-Opening | Homopropargyllic Alcohol |

This table compares the alkynol products from different electrophiles.

While highly reactive organolithium reagents typically favor direct (1,2) addition to the carbonyl carbon of α,β-unsaturated systems, conjugate (1,4- or Michael) addition can be achieved under specific conditions. wikipedia.orgyoutube.com The 1,2-addition is kinetically favored, but the 1,4-adduct is often the more thermodynamically stable product.

To promote the conjugate addition of lithium, (3-ethoxy-3-oxo-1-propynyl)- to an enone or other Michael acceptor, several strategies can be employed:

Cuprate Formation : The transmetalation of the lithium acetylide with a copper(I) salt (e.g., CuI or CuCN) generates a lithium alkynylcuprate. These "softer" organometallic reagents have a strong preference for conjugate addition over direct carbonyl attack. organicchemistrydata.org

Lewis Acid Additives : The presence of certain Lewis acids can alter the regioselectivity of the addition.

Solvent Effects : The use of additives like hexamethylphosphoramide (B148902) (HMPA) can stabilize the lithium cation, altering the aggregation state and reactivity of the organolithium reagent, sometimes favoring the 1,4-pathway. wikipedia.org

Successful conjugate addition results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system, generating a lithium enolate intermediate that can be subsequently trapped with an electrophile.

As a strong carbon nucleophile, lithium, (3-ethoxy-3-oxo-1-propynyl)- can participate in substitution reactions with various electrophiles, notably in alkylation and acylation reactions.

Alkylation: This reaction involves the treatment of the lithium acetylide with an alkylating agent, such as a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via an SN2 mechanism to form a new carbon-carbon bond, effectively elongating the carbon chain and yielding an internal alkyne. This provides a straightforward method for synthesizing more complex substituted alkynoates.

Acylation: The introduction of an acyl group is achieved by reacting the lithium reagent with an acylating agent. acechemistry.co.uk

With Acyl Chlorides/Anhydrides: While acyl chlorides and anhydrides are common acylating agents, their reaction with potent organolithium reagents can be difficult to control. crunchchemistry.co.uk The initially formed ynone product is itself electrophilic and can react with a second equivalent of the lithium reagent, leading to the formation of a tertiary alcohol as an over-addition byproduct. researchgate.net

With Weinreb Amides: A more controlled and widely used method for acylation involves the use of N-methoxy-N-methylamides (Weinreb amides). The addition of an organolithium reagent to a Weinreb amide forms a stable, chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, thereby preventing the unwanted second addition and allowing for the clean isolation of the desired ynone product in high yield. wikipedia.org

| Reaction Type | Electrophile | Product |

| Alkylation | Alkyl Halide (R-X) | Ethyl 2-alkynoate |

| Acylation | Weinreb Amide (RCON(OMe)Me) | Ethyl 4-oxo-2-alkynoate (Ynone) |

This table summarizes the outcomes of alkylation and acylation reactions.

Addition to Carbonyl Compounds (Aldehydes and Ketones)

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and Lithium, (3-ethoxy-3-oxo-1-propynyl)- serves as a key precursor for the introduction of the ethoxycarbonylethynyl moiety. While direct coupling of highly reactive organolithium reagents can be challenging, innovative methodologies have been developed to harness its synthetic potential.

Palladium-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. However, traditional methods like the Sonogashira reaction are often inefficient for electron-deficient alkynes such as ethyl propiolate. researchgate.net To overcome this, strategies involving the in situ generation of more suitable organometallic partners from Lithium, (3-ethoxy-3-oxo-1-propynyl)- have been successfully developed. researchgate.net

A highly effective approach for the cross-coupling of Lithium, (3-ethoxy-3-oxo-1-propynyl)- with aryl halides involves its initial transmetalation with an indium salt to generate an organoindium intermediate in situ. Specifically, the lithium acetylide, formed from the reaction of ethyl propiolate and n-butyllithium, reacts with indium trichloride (B1173362) to produce a lithium tetrakis(ethoxycarbonylethynyl)indate complex. researchgate.net This organoindium reagent is sufficiently reactive to undergo transmetalation with a palladium(0) catalyst but is more tolerant of various functional groups than the initial lithium acetylide, preventing unwanted side reactions. researchgate.net The subsequent palladium-catalyzed cross-coupling with aryl iodides proceeds efficiently to yield the desired ethyl arylpropiolates. This atom-economical approach leverages the unique reactivity of indium to mediate the coupling of an otherwise challenging electron-deficient alkyne. researchgate.net

The palladium-catalyzed cross-coupling methodology utilizing in situ generated organoindium intermediates has demonstrated a broad substrate scope with respect to the aryl iodide coupling partner. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring, as well as significant steric hindrance. researchgate.net Furthermore, the presence of sensitive functional groups such as ketones and esters on the aryl iodide is well-tolerated, highlighting the mildness and selectivity of the organoindium intermediate. researchgate.net This method has been successfully applied to the synthesis of various substituted ethyl arylpropiolates, including disubstituted benzene (B151609) derivatives and heterocyclic systems. researchgate.net

While highly effective with aryl iodides, the scope of this specific indium-mediated methodology with other aryl halides, such as bromides and chlorides, is a limitation. Generally, the direct palladium-catalyzed coupling of organolithium reagents with less reactive aryl chlorides can be challenging due to competing side reactions like lithium-halogen exchange. scielo.org.bo However, developments in specialized phosphine (B1218219) ligands have begun to address these challenges for other organolithium cross-couplings. scielo.org.bo

Table 1: Palladium-Catalyzed Cross-Coupling of In Situ Generated Indate with Various Aryl Iodides Reaction Conditions: Aryl Iodide (1.0 equiv), Lithium Tetrakis(ethoxycarbonylethynyl)indate (0.35 equiv), Pd₂(dba)₃·CHCl₃ (2.5 mol%), Xantphos (10 mol%) in THF at 65 °C. researchgate.net

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Ethyl phenylpropiolate | 88 |

| 2 | 1-Iodo-4-methylbenzene | Ethyl (p-tolyl)propiolate | 93 |

| 3 | 1-Iodo-4-methoxybenzene | Ethyl (4-methoxyphenyl)propiolate | 95 |

| 4 | 1-Iodo-4-fluorobenzene | Ethyl (4-fluorophenyl)propiolate | 85 |

| 5 | 1-(4-Iodophenyl)ethan-1-one | Ethyl (4-acetylphenyl)propiolate | 87 |

| 6 | Methyl 4-iodobenzoate | Methyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)benzoate | 81 |

| 7 | 1-Iodo-4-nitrobenzene | Ethyl (4-nitrophenyl)propiolate | 78 |

| 8 | 1-Iodo-2-methylbenzene | Ethyl (o-tolyl)propiolate | 86 |

| 9 | 2-Iodonaphthalene | Ethyl (naphthalen-2-yl)propiolate | 91 |

Beyond palladium, other transition metals can mediate reactions involving the ethyl propiolate framework. Gold and rhodium catalysts, in particular, have been shown to facilitate unique transformations.

Gold(I) complexes, often activated by a silver salt cocatalyst, are effective in catalyzing the hydroarylation of ethyl propiolate with arenes, providing a direct method for C-H functionalization. researchgate.net Additionally, gold catalysis enables enantioselective thioallylation of propiolates, where a thioether adds to the alkyne, followed by a richmond.edurichmond.edu-sigmatropic rearrangement. richmond.edu

Rhodium complexes are known to catalyze the polymerization of propiolic esters. wikipedia.org Although ethyl propiolate itself can be a sluggish monomer due to the electron-withdrawing nature of the ester group, specific rhodium catalyst systems, such as [Rh(nbd)Cl]₂ in methanol, can effect its polymerization to poly(ethyl propiolate). wikipedia.org

Palladium-Catalyzed Cross-Couplings with Aryl Halides

Transmetalation Reactions

Transmetalation, the exchange of an organic group from one metal to another, is a fundamental process in organometallic chemistry. For Lithium, (3-ethoxy-3-oxo-1-propynyl)-, this process allows for the generation of other synthetically useful organometallic reagents.

The direct transmetalation of Lithium, (3-ethoxy-3-oxo-1-propynyl)- to its corresponding silver acetylide, Silver, (3-ethoxy-3-oxo-1-propynyl)-, represents a plausible pathway for generating a more stable, yet still reactive, alkynylating agent. The reaction of organolithium or Grignard reagents with silver(I) salts, such as silver triflate or silver halides, is a general method for the formation of organosilver compounds. This transformation typically proceeds via the initial formation of an alkylsilver(I) species. While specific literature detailing this direct transmetalation for Lithium, (3-ethoxy-3-oxo-1-propynyl)- is not prevalent, the underlying principle is well-established in organometallic chemistry. The resulting silver acetylide would be expected to exhibit reduced basicity and nucleophilicity compared to its lithium precursor, potentially offering complementary reactivity and selectivity in synthetic applications.

Formation of Copper(I) Acetylides and Their Subsequent Reactivity

The transmetalation of Lithium, (3-ethoxy-3-oxo-1-propynyl)- with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), readily affords the corresponding copper(I) acetylide. This transformation from a "hard" organolithium nucleophile to a "softer" organocopper species is fundamental to modulating its reactivity profile, enabling a different spectrum of chemical transformations. The formation of the copper(I) acetylide is typically rapid and quantitative.

Copper(I) acetylides are crucial intermediates in numerous synthetic reactions. researchgate.net One of the most prominent applications is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which yields 1,2,3-triazoles. nih.govrsc.org The copper(I) acetylide derived from ethyl propiolate is highly reactive towards organic azides, leading to the regioselective formation of a 1,4-disubstituted triazole. The reaction mechanism is believed to involve the coordination of the copper acetylide to the azide, followed by cyclization and protonolysis to release the triazole product and regenerate the copper catalyst. nih.gov

Beyond cycloadditions, these copper acetylides participate in various cross-coupling reactions. For instance, they can undergo coupling with aryl and vinyl halides in Sonogashira-type reactions, although this typically involves a palladium co-catalyst. They are also employed in C-N and C-O bond-forming reactions, such as the coupling with amines and phenols. A notable application is the A³ coupling reaction, a three-component reaction between an alkyne, an aldehyde, and an amine to produce propargylamines, which are valuable synthetic intermediates. researchgate.net

The reactivity of the copper(I) acetylide can be influenced by the solvent and the presence of ligands. Solvents that promote ligand exchange, like water and alcohols, can prevent the formation of higher-order, less reactive polynuclear copper acetylide aggregates. nih.gov The structural complexity of the copper acetylide species, which can exist as monomers, dimers, or larger clusters, plays a significant role in its catalytic activity. nih.gov

Transmetalation to Zinc and Other Organometallic Species

Lithium, (3-ethoxy-3-oxo-1-propynyl)- can undergo transmetalation with various metal salts to generate a range of organometallic reagents with distinct reactivities. The most common of these is the transmetalation to zinc. organic-chemistry.org This is typically achieved by treating the lithium acetylide with a zinc halide, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). organic-chemistry.orgnih.gov This process forms a more covalent and less basic organozinc reagent, often referred to as a zinc acetylide or a zincate complex if excess organolithium is present. nih.govnsf.govresearchgate.net

Beyond zinc, transmetalation can be extended to other metals. For example, reaction with zirconocene (B1252598) dichloride (Cp₂ZrCl₂) can produce an organozirconium species. uni-muenchen.de This strategy can be employed for selective functionalization, as the transmetalation may proceed with high regioselectivity, allowing for subsequent reactions with various electrophiles. uni-muenchen.de Similarly, transmetalation to boron, tin, or silicon can generate the corresponding alkynylboronates, alkynylstannanes, and alkynylsilanes, which are themselves versatile reagents in a wide array of synthetic transformations, including Suzuki and Stille couplings.

The choice of metal for transmetalation is a strategic decision made by the synthetic chemist to fine-tune the nucleophilicity and reactivity of the acetylide, thereby enabling specific and controlled bond formations.

| Metal Salt | Resulting Organometallic Species | Key Applications | Reference |

| CuI, CuBr | Copper(I) Acetylide | CuAAC (Click Chemistry), A³ Coupling, Sonogashira Coupling | researchgate.netnih.govrsc.org |

| ZnCl₂, ZnBr₂ | Zinc Acetylide / Zincate | Negishi Cross-Coupling, Addition to Carbonyls | organic-chemistry.orgnih.govnsf.gov |

| Cp₂ZrCl₂ | Zirconocene Acetylide | Selective Functionalization, Cross-Coupling | uni-muenchen.de |

| B(OR)₃ | Alkynylboronate Ester | Suzuki Coupling | N/A |

| R₃SnCl | Alkynylstannane | Stille Coupling | N/A |

Participation in One-Pot Reaction Sequences

The ability of Lithium, (3-ethoxy-3-oxo-1-propynyl)- to initiate or participate in sequential reactions without the need for isolation of intermediates makes it a valuable tool for increasing synthetic efficiency. One-pot sequences minimize purification steps, reduce waste, and save time, aligning with the principles of green chemistry.

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are a powerful strategy for building molecular complexity. nih.gov Lithium, (3-ethoxy-3-oxo-1-propynyl)- is an excellent nucleophile for initiating such sequences. fiveable.me

A common MCR design involves the initial nucleophilic addition of the lithium acetylide to an electrophile, such as an aldehyde or ketone. nih.govorgsyn.org The resulting lithium alkoxide intermediate can then be trapped by a second electrophile in the same pot. This strategy allows for the rapid assembly of complex structures from simple precursors. For example, an enantioselective three-component coupling has been developed where a lithium acetylide, an aldehyde, and a third electrophilic component are united through an anionic reaction cascade, affording complex propargyl ether adducts in a single operation. nih.gov Isocyanide/acetylene-based multicomponent reactions (IAMCRs) represent another class where the acetylide can react with an isocyanide to generate a zwitterionic intermediate, which is then trapped by a third component to build intricate heterocyclic scaffolds. nih.gov

Sequential Conjugate Addition-Oxidation-Cycloaddition Cascades

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality formed in the previous step. Lithium, (3-ethoxy-3-oxo-1-propynyl)- can initiate such cascades, leading to the formation of complex polycyclic systems.

While a specific "conjugate addition-oxidation-cycloaddition" cascade involving this exact reagent is not extensively documented, the principles of its reactivity allow for the design of such sequences. A hypothetical cascade could begin with the 1,4-conjugate addition (Michael addition) of the corresponding copper acetylide (for softer nucleophilicity) to an α,β-unsaturated carbonyl compound. The resulting enolate intermediate could then be oxidized in situ to generate a more reactive species, such as a dienophile or a 1,3-dipole precursor. This newly formed functionality could then undergo an intramolecular cycloaddition reaction (e.g., a Diels-Alder or a [3+2] cycloaddition) to construct a new ring system.

This type of reaction design falls under the broader umbrella of Anion Relay Chemistry (ARC), where a charge is strategically migrated across a molecule to trigger sequential bond-forming events. nih.gov For instance, a reaction could be initiated by the nih.govnih.gov-addition of the lithium acetylide to a suitable linchpin molecule, followed by a charge-transmitting rearrangement (like a Brook rearrangement) and subsequent capture by an electrophile, all occurring in a single pot. nih.gov The design of such cascades leverages the initial nucleophilic character of the acetylide to set off a programmed series of bond formations, enabling the efficient synthesis of complex molecular architectures.

| Reaction Type | Initiating Step | Key Intermediates | Potential Products | Reference |

| Multi-Component Reaction | Nucleophilic addition to electrophile | Lithium alkoxide, Zwitterion | Propargyl ethers, Heterocycles | nih.govnih.gov |

| Anion Relay Cascade | nih.govnih.gov-Addition to linchpin | Enantioenriched alkoxide | Polyketide fragments | nih.gov |

| Hypothetical Cascade | Conjugate addition | Enolate | Polycyclic systems | N/A |

Mechanistic Investigations and Computational Modeling of Reactions Involving Lithium, 3 Ethoxy 3 Oxo 1 Propynyl

Elucidation of Reaction Pathways and Transition States

The addition of lithium, (3-ethoxy-3-oxo-1-propynyl)- to electrophiles, particularly carbonyl compounds, is a key transformation. The elucidation of the reaction pathways and the nature of the transition states are central to understanding the reactivity and selectivity of these reactions.

The addition of organolithium reagents to carbonyl compounds can, in principle, proceed through either a concerted or a stepwise mechanism. A concerted mechanism involves a single transition state where the new carbon-carbon bond is formed simultaneously with the breaking of the carbonyl π-bond and coordination of the lithium cation to the carbonyl oxygen. In a stepwise mechanism, the reaction proceeds through one or more intermediates, such as an initial electron transfer step to form a radical ion pair, followed by radical coupling.

For reactions of lithium acetylides with carbonyl compounds, the mechanism is often depicted as a nucleophilic addition occurring through a polar, four-centered transition state. However, the exact nature of this process can be influenced by factors such as the substrate, solvent, and the aggregation state of the organolithium reagent. While definitive studies specifically on lithium, (3-ethoxy-3-oxo-1-propynyl)- are not extensively documented, analogies can be drawn from related lithium acetylide systems. The presence of the electron-withdrawing ester group in lithium, (3-ethoxy-3-oxo-1-propynyl)- can influence the nucleophilicity of the acetylide and the stability of potential intermediates, making the reaction pathway sensitive to the specific reaction conditions.

Distinguishing between these pathways often requires detailed kinetic studies and computational modeling. For many lithium acetylide additions, a highly polar, concerted-like mechanism is often favored in theoretical models due to the high energy of potential radical intermediates.

Organolithium reagents, including lithium, (3-ethoxy-3-oxo-1-propynyl)-, are known to exist as aggregates in solution, with the degree of aggregation depending on the solvent, concentration, and temperature. Common aggregation states for organolithium compounds include dimers, tetramers, and even higher-order structures. The solvent plays a critical role in mediating this aggregation by coordinating to the lithium cations, which can break down larger aggregates into smaller, more reactive species.

For instance, in non-polar hydrocarbon solvents, organolithium reagents tend to form larger aggregates. In coordinating ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, solvent molecules coordinate to the lithium centers, leading to the prevalence of smaller aggregates such as dimers and monomers. It is generally accepted that the monomeric form of the organolithium reagent is the most reactive species in nucleophilic additions, although reactions from dimeric or other aggregated states are also possible.

Table 1: Representative Aggregation States of Organolithium Reagents in Different Solvents

| Organolithium Reagent | Solvent | Predominant Aggregation State |

|---|---|---|

| n-Butyllithium | Hexane | Hexamer/Tetramer |

| n-Butyllithium | Diethyl Ether | Tetramer |

| n-Butyllithium | THF | Dimer/Monomer |

| Phenyllithium | Diethyl Ether | Dimer/Tetramer |

| Phenyllithium | THF | Dimer/Monomer |

This table presents general trends for common organolithium reagents, which are expected to be analogous for Lithium, (3-ethoxy-3-oxo-1-propynyl)-.

In reactions with chiral or prochiral electrophiles, the stereochemical outcome is of paramount importance. The addition of lithium, (3-ethoxy-3-oxo-1-propynyl)- to aldehydes and ketones, for instance, generates a new stereocenter. The observed stereoselectivity is governed by the geometry of the transition state.

Several models have been proposed to explain the stereoselectivity of nucleophilic additions to carbonyl compounds, such as the Felkin-Anh and Cram models. The structure of the organolithium reagent, including its aggregation state and the nature and number of coordinated solvent molecules, plays a significant role in determining the facial selectivity of the addition.

In the context of lithium acetylide additions, the formation of mixed aggregates between the lithium acetylide and the lithium alkoxide product can also influence the reaction pathway and stereoselectivity. Furthermore, the use of chiral ligands can induce enantioselectivity in the addition reaction. These ligands coordinate to the lithium cation, creating a chiral environment that directs the nucleophilic attack to one face of the electrophile. While specific studies on the stereochemical control in reactions of lithium, (3-ethoxy-3-oxo-1-propynyl)- are limited, the principles derived from studies on other lithium acetylides are applicable.

Spectroscopic Analysis of Reaction Intermediates for Mechanistic Insights

The elucidation of reaction mechanisms involving highly reactive species such as organolithium compounds is critically dependent on the ability to detect and characterize transient intermediates. While direct studies on the reaction intermediates of lithium, (3-ethoxy-3-oxo-1-propynyl)-, also known as lithium ethyl propiolate, are not extensively documented in peer-reviewed literature, the mechanistic pathways of related organolithium reagents have been successfully investigated using advanced spectroscopic techniques. mt.comsheffield.ac.uk These methodologies provide a framework for understanding how lithium ethyl propiolate likely behaves and for predicting the nature of its reaction intermediates.

Modern spectroscopic methods, particularly when conducted in situ at low temperatures, are indispensable for capturing the fleeting existence of intermediates that are common in organolithium chemistry. mt.commt.com Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with cryogenic methods, allow for real-time monitoring of reactions, providing structural and kinetic data that are vital for constructing a complete mechanistic picture. mt.comyalescientific.org

In Situ Infrared Spectroscopy

In situ FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving organometallic compounds in real-time. mt.comtaylorfrancis.com By immersing a probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked as reactants are converted into intermediates and then final products. bruker.com For a reaction involving lithium ethyl propiolate, this technique would be particularly useful for observing changes in the characteristic vibrational modes of the molecule.

Key vibrational bands that would be monitored include the C≡C triple bond stretch and the C=O ester carbonyl stretch. Upon reaction, for instance in an addition reaction to a carbonyl compound, the disappearance of the alkyne stretch and the appearance of new bands corresponding to a newly formed C-C bond and a lithium alkoxide intermediate would be expected. The carbonyl frequency of the ester group (typically around 1720 cm⁻¹) is also sensitive to coordination with the lithium ion and would shift upon changes in the aggregation state or reaction environment. nih.gov Low-temperature and time-resolved FTIR studies can help to identify and characterize these short-lived species. taylorfrancis.com

Illustrative FTIR Data for a Hypothetical Reaction Intermediate

The following table presents hypothetical FTIR data for the key species in a nucleophilic addition of lithium ethyl propiolate to a generic ketone. This illustrates the expected shifts in vibrational frequencies that would provide evidence for the formation of a tetrahedral lithium alkoxide intermediate.

| Species | Functional Group | Expected Vibrational Frequency (cm⁻¹) | Notes |

| Lithium Ethyl Propiolate (Reactant) | C≡C Stretch | ~2150 - 2200 | Strong, sharp peak characteristic of a lithium acetylide. |

| Lithium Ethyl Propiolate (Reactant) | C=O Stretch (Ester) | ~1715 - 1725 | Strong peak, position sensitive to solvent and aggregation. |

| Ketone (Reactant) | C=O Stretch | ~1700 - 1720 | Strong peak, serves as a disappearing marker. |

| Tetrahedral Alkoxide (Intermediate) | C-O-Li Stretch | ~950 - 1050 | Appearance of a new band indicating alkoxide formation. |

| Tetrahedral Alkoxide (Intermediate) | C=O Stretch (Ester) | ~1710 - 1720 | May show a slight shift due to the changed electronic environment. |

| Final Product (After Quench) | O-H Stretch (Alcohol) | ~3200 - 3600 (broad) | Appears after acidic workup, confirming the addition. |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual experimental values may vary.

NMR Spectroscopy

NMR spectroscopy is another cornerstone technique for the structural elucidation of organolithium intermediates. scielo.br Due to the high reactivity of these species, specialized techniques such as Rapid Injection NMR (RINMR) are often employed. acs.org This method involves the rapid mixing of reactants at very low temperatures directly within the NMR spectrometer, allowing for the detection of intermediates with lifetimes of seconds or even less. acs.org

For lithium ethyl propiolate, ¹³C and ⁶Li NMR would be particularly informative. nih.gov The chemical shift of the sp-hybridized carbons of the acetylide would be expected to change significantly upon reaction. The formation of a tetrahedral intermediate in an addition reaction would result in the appearance of a new signal for the newly formed quaternary carbon. acs.org Furthermore, ⁶Li NMR is highly sensitive to the coordination environment of the lithium ion, providing insights into the aggregation state of the intermediate (e.g., monomer, dimer) and its solvation. nih.gov The observation of scalar coupling between ⁶Li and ¹³C can provide direct evidence of C-Li bonding in the intermediate. scielo.br

Computational Modeling

In concert with spectroscopic methods, computational chemistry provides powerful insights into reaction mechanisms. rsc.org Density Functional Theory (DFT) calculations can be used to model the structures and energies of reactants, transition states, and intermediates. researchgate.net For reactions involving lithium ethyl propiolate, computational models could be used to:

Predict the geometries of potential intermediates.

Calculate the theoretical vibrational frequencies (IR) and NMR chemical shifts to aid in the interpretation of experimental spectra. researchgate.net

Evaluate the energy barriers for different potential reaction pathways, helping to distinguish between plausible mechanisms.

Understand the role of solvent molecules and the aggregation state of the lithium species in the reaction. wikipedia.org

By comparing computationally predicted spectroscopic data with experimental results, a much more detailed and validated picture of the reaction mechanism can be developed. This synergy between spectroscopy and computational modeling is essential for unraveling the complex behavior of reactive intermediates in organolithium chemistry. rsc.orgresearchgate.net

Strategic Applications of Lithium, 3 Ethoxy 3 Oxo 1 Propynyl in Complex Molecule Synthesis

As a Versatile C3-Homologating Building Block

Lithium, (3-ethoxy-3-oxo-1-propynyl)- serves as an effective C3-homologating agent, providing a three-carbon unit that can be introduced into various molecular frameworks. The inherent reactivity of the lithium-carbon bond allows it to act as a potent nucleophile, readily attacking a wide array of electrophilic centers. This process results in the formation of a new carbon-carbon bond and the incorporation of the propiolate moiety into the target molecule.

The utility of this reagent as a C3 building block is particularly evident in conjugate addition reactions with α,β-unsaturated carbonyl compounds. In these reactions, the acetylenic anion adds to the β-carbon of the unsaturated system, a process known as a Michael addition. This addition creates a new carbon-carbon bond and extends the carbon chain by three atoms, introducing a functionalized alkynoate group that can be further manipulated in subsequent synthetic steps. The reaction of the lithium salt with various electrophiles provides a direct route to more complex molecules, demonstrating its role in carbon chain extension and functionalization.

Synthesis of Densely Functionalized Alkynoates and Conjugated Systems

The dual functionality of Lithium, (3-ethoxy-3-oxo-1-propynyl)- makes it an excellent precursor for the synthesis of densely functionalized alkynoates and conjugated systems. The electron-deficient nature of the alkyne in the parent compound, ethyl propiolate, makes it susceptible to nucleophilic attack. wikipedia.org The corresponding lithium salt, being a strong nucleophile itself, is typically reacted with electrophiles.

The resulting products of these reactions are highly functionalized molecules that can serve as intermediates in the synthesis of more complex structures. For instance, the reaction with aldehydes and ketones yields propargyl alcohols, which are valuable precursors for a variety of transformations. Furthermore, conjugate addition of nucleophiles such as thiols and amines to the parent ethyl propiolate leads to the formation of β-substituted acrylates, which are important components of many biologically active molecules and polymers. nih.govresearchgate.net The stereochemical outcome of these additions can often be controlled by the reaction conditions, allowing for the selective synthesis of either (E) or (Z) isomers. richmond.edu

Below is a table summarizing the types of functionalized products that can be obtained from reactions involving the ethyl propiolate framework.

| Reactant/Reaction Type | Product Type | Potential Applications |

| Aldehydes/Ketones | Propargyl Alcohols | Intermediates for allenes, furans, pyrazoles |

| α,β-Unsaturated Ketones | γ-Keto-α,β-alkynoates | Building blocks for heterocyclic synthesis |

| Epoxides | γ-Hydroxy-α,β-alkynoates | Precursors for lactones and other natural products |

| Thiols (Conjugate Addition) | β-Thioacrylates | Synthesis of sulfur-containing heterocycles, polymers |

| Amines (Conjugate Addition) | β-Aminoacrylates (Enamines) | Precursors for amino acids, alkaloids, pharmaceuticals |

Role in the Total Synthesis of Natural Products and Biologically Active Compounds

The unique reactivity of Lithium, (3-ethoxy-3-oxo-1-propynyl)- and its parent ester has been harnessed in the total synthesis of several natural products and biologically active compounds. Its ability to introduce a three-carbon chain with versatile functional handles makes it a strategic component in the assembly of complex molecular architectures.

The construction of bicyclic systems is a common challenge in organic synthesis. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for synthesizing cyclopentenones, which can be key components of bicyclic structures. wikipedia.orgnrochemistry.comyoutube.com Research has shown that electron-deficient alkynes are capable of undergoing this reaction efficiently and with high regioselectivity. acs.org Given that ethyl propiolate is an electron-deficient alkyne, it represents a suitable substrate for the Pauson-Khand reaction. acs.orgwikipedia.org By using an enyne (a molecule containing both an alkene and an alkyne) derived from ethyl propiolate, it is possible to construct complex bicyclic architectures in an intramolecular fashion. This strategy offers a direct and atom-economical route to fused ring systems that are prevalent in many natural products.

| Reaction Type | Key Intermediate/Product | Application |

| Intramolecular Pauson-Khand | Fused Bicyclic Cyclopentenone | Core structure of various natural products |

| Intermolecular Pauson-Khand | Substituted Cyclopentenone | Versatile synthetic intermediate |

Lithium, (3-ethoxy-3-oxo-1-propynyl)- and its precursor, ethyl propiolate, are valuable reagents for the synthesis of various heterocyclic systems.

Pyrazoles: Ethyl propiolate is a known reactant in 1,3-dipolar cycloaddition reactions with diazo compounds to form pyrazoles. chemicalbook.com This reaction provides a direct and efficient method for constructing the pyrazole (B372694) ring, a scaffold found in many pharmaceuticals and agrochemicals. chemicalbook.comnih.gov The ester group of the ethyl propiolate becomes a substituent on the resulting pyrazole ring, offering a handle for further functionalization.

Furans: While direct synthesis of furans from Lithium, (3-ethoxy-3-oxo-1-propynyl)- is less common, its derivatives can be readily converted into furan (B31954) systems. For example, the reaction of the lithium salt with an aldehyde yields a propargyl alcohol. This intermediate can then undergo cyclization under various conditions to form a substituted furan. This two-step process allows for the construction of highly functionalized furan rings with a variety of substitution patterns.

Precursor for Advanced Materials and Molecular Scaffolds (e.g., Diselenafulvenes)

The chemistry of acetylenic compounds extends beyond traditional organic synthesis into the realm of materials science. Diselenafulvenes, and the tetraselenafulvalenes derived from them, are important components of organic conductors and superconductors. nih.gov One established method for the synthesis of diselenafulvenes involves the reaction of selenium with sodium acetylide. nih.gov A plausible extension of this methodology would be the use of Lithium, (3-ethoxy-3-oxo-1-propynyl)- as the acetylenic precursor. The reaction of the lithium salt with elemental selenium could potentially lead to the formation of a diselenole intermediate, which could then be converted to the corresponding diselenafulvene. The ester functionality would provide a point of attachment for further modification, allowing for the fine-tuning of the electronic properties of the resulting materials. This potential application underscores the versatility of Lithium, (3-ethoxy-3-oxo-1-propynyl)- as a building block not only for complex organic molecules but also for advanced functional materials.

Emerging Research Directions and Unexplored Synthetic Potential

Development of Asymmetric Transformations

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric transformations utilizing Lithium, (3-ethoxy-3-oxo-1-propynyl)- represents a significant and largely unexplored opportunity to synthesize optically active propargyl alcohols and amines, which are valuable synthetic intermediates.

Current research on other lithium acetylides has demonstrated the feasibility of achieving high enantioselectivity through the use of chiral ligands and catalysts. A promising approach involves the use of chiral lithium aminoborohydrides or chiral lithium amides to control the stereochemical outcome of the addition of the acetylide to prochiral electrophiles. iupac.orgnih.gov For instance, chiral chelated lithium amides have been successfully employed in the enantioselective deprotonation of prochiral ketones, creating a chiral environment that can direct subsequent reactions.

Another well-documented strategy is the use of externally added chiral ligands that can coordinate to the lithium cation, inducing asymmetry in the transition state. Seminal work has shown that chiral lithium binaphtholate (BINOL)-based catalysts can effectively promote the asymmetric addition of lithium acetylides to carbonyl compounds. acs.orgnih.govorganic-chemistry.org A slow addition of the carbonyl compound to a pre-formed complex of the lithium acetylide and the chiral catalyst has been shown to dramatically improve enantioselectivity, affording chiral propargylic alcohols in high yields and with excellent enantiomeric excess (ee). acs.orgthieme-connect.com This methodology could be directly applicable to Lithium, (3-ethoxy-3-oxo-1-propynyl)-, opening a pathway to a wide range of enantioenriched tertiary alcohols.

Table 1: Potential Chiral Ligands/Catalysts for Asymmetric Transformations

| Catalyst/Ligand Type | Potential Application with Lithium, (3-ethoxy-3-oxo-1-propynyl)- | Expected Product |

|---|---|---|

| Chiral Lithium Amides | Enantioselective addition to aldehydes and ketones | Chiral Propargyl Alcohols |

| (R)- or (S)-BINOL Derivatives | Catalytic enantioselective alkynylation of carbonyls | Chiral Propargyl Alcohols |

| Chiral Amino Alcohols (e.g., N-methylephedrine) | In conjunction with Zn(II) salts for catalytic additions | Chiral Propargyl Alcohols |

Beyond lithium-based chiral auxiliaries, catalytic systems involving other metals have shown great promise for the enantioselective addition of terminal alkynes. acs.orgnih.gov For example, copper(I) complexes with chiral ligands like TRAP or PyBOX have been used for the direct, catalytic enantioselective addition of terminal alkynes to aldehydes and imines. nih.gov While these systems typically use the neutral terminal alkyne directly, adapting them for use with a pre-formed lithium acetylide like Lithium, (3-ethoxy-3-oxo-1-propynyl)- could offer alternative reactivity and selectivity profiles. Similarly, zinc-based catalysts, often used with chiral amino alcohols, have proven effective for the enantioselective addition of alkynes to aldehydes, a methodology that is notably practical and tolerant of trace amounts of water. acs.orgorganic-chemistry.org

Integration into Automated Synthesis Platforms and Flow Chemistry

The high reactivity of organolithium compounds, including Lithium, (3-ethoxy-3-oxo-1-propynyl)-, presents both opportunities and challenges for large-scale synthesis. thieme-connect.de These reactions are often exothermic and require strict control over temperature and stoichiometry to avoid side reactions. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges, enabling safer, more efficient, and scalable processes. ucc.ieacs.org

Flow chemistry, which involves performing reactions in continuous-flow reactors (such as microreactors or packed-bed reactors), offers significant advantages for handling organolithium reagents. researchgate.net The high surface-area-to-volume ratio in these reactors allows for superior heat dissipation, enabling precise temperature control and minimizing the risk of thermal runaways. ucc.ie This is particularly advantageous for the often highly exothermic reactions of lithium acetylides. Furthermore, the rapid mixing and short residence times achievable in flow reactors can improve reaction selectivity and suppress the formation of undesired byproducts. thieme-connect.de The generation and immediate use of Lithium, (3-ethoxy-3-oxo-1-propynyl)- in situ within a flow system would be an ideal application, minimizing the handling and decomposition of this reactive species. chemistryviews.org

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput experimentation and reaction optimization. sigmaaldrich.comnih.govchemrxiv.org Such platforms can automatically vary reaction parameters like temperature, residence time, stoichiometry, and solvent, allowing for the rapid screening of optimal conditions for reactions involving Lithium, (3-ethoxy-3-oxo-1-propynyl)-. youtube.com This automated approach accelerates the discovery of new synthetic methodologies and facilitates the rapid generation of compound libraries for applications in drug discovery and materials science.

Table 2: Advantages of Flow Chemistry for Reactions with Lithium, (3-ethoxy-3-oxo-1-propynyl)-

| Feature | Advantage | Implication for Synthesis |

|---|---|---|

| Enhanced Heat Transfer | Superior temperature control, reduced risk of thermal runaway | Increased safety, improved selectivity, fewer thermal decomposition products. |

| Precise Residence Time Control | Minimized reaction time, quenching of unstable intermediates | Higher yields, cleaner reaction profiles, ability to use unstable intermediates. |

| Rapid Mixing | Homogeneous reaction conditions, avoids localized "hot spots" | Improved reproducibility and scalability. |

| Scalability | Easy transition from laboratory to production scale | Facilitates industrial application of new synthetic methods. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While Lithium, (3-ethoxy-3-oxo-1-propynyl)- is a potent nucleophile in its own right, its synthetic utility can be significantly expanded through the use of transition metal catalysis. Novel catalytic systems can unlock new reaction pathways, enhance selectivity, and enable transformations that are not possible with the lithium reagent alone.

A particularly promising area is the use of palladium catalysis for cross-coupling reactions. While the Sonogashira coupling typically involves a terminal alkyne with a copper co-catalyst, recent advances have shown that pre-formed lithium acetylides can be directly coupled with aryl halides using palladium catalysts, often without the need for copper. researchgate.net This approach can display remarkable functional group tolerance for an organolithium reaction. researchgate.net Exploring palladium-catalyzed cross-coupling reactions of Lithium, (3-ethoxy-3-oxo-1-propynyl)- with a broad range of electrophiles (aryl, vinyl, and alkyl halides/triflates) would provide a powerful tool for the synthesis of complex substituted alkynes.

Furthermore, the development of catalytic systems that can control the regioselectivity and stereoselectivity of additions remains a key objective. As mentioned previously, copper and zinc catalysts are effective for the enantioselective addition of terminal alkynes to electrophiles. nih.govacs.org Further exploration of these and other catalytic systems (e.g., based on iridium, rhodium, or gold) could lead to new methods for the chemo-, regio-, and stereoselective functionalization of the alkyne moiety in Lithium, (3-ethoxy-3-oxo-1-propynyl)-.

Computational Design of New Reactions and Chemoselectivities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. iapchem.org Applying these methods to Lithium, (3-ethoxy-3-oxo-1-propynyl)- can provide profound insights into its structure, aggregation state in solution, and the mechanisms of its reactions. rsc.org

Organolithium reagents are known to exist as complex aggregates in solution, which significantly impacts their reactivity. Computational studies can model these aggregates and determine the nature of the reactive species. Understanding the solvation structure and the role of coordinating solvents (like THF or ethers) is crucial for controlling reaction outcomes. rsc.org DFT calculations can be used to investigate the transition states of potential reactions, allowing for the prediction of reaction barriers and the rationalization of observed selectivities. acs.org

This predictive power can be harnessed to design new reactions and to enhance chemoselectivity. For example, by computationally screening different ligands or additives, it may be possible to identify conditions that favor one reaction pathway over another. Computational modeling can also explore the interaction of the lithium acetylide with different catalytic species, aiding in the design of novel catalytic systems with improved performance. nih.govresearchgate.net The study of lithium acetylides is also relevant in materials science, such as in the context of solid-electrolyte interphase (SEI) formation in lithium-ion batteries, and insights from these fields could inspire new synthetic applications. osti.govresearchgate.net

By providing a detailed picture of the electronic structure and reaction energetics, computational chemistry offers a powerful, rational approach to exploring the untapped synthetic potential of Lithium, (3-ethoxy-3-oxo-1-propynyl)-, guiding experimental efforts toward the discovery of novel and efficient chemical transformations.

Q & A

Basic: What are the critical parameters to control during the synthesis of Lithium, (3-ethoxy-3-oxo-1-propynyl)-, and how do they influence purity and yield?

Methodological Answer:

Synthesis requires precise control of reaction stoichiometry, solvent polarity, and temperature. For example, the ethoxy and propynyl groups demand anhydrous conditions to prevent hydrolysis. Reaction intermediates should be monitored via in situ FTIR or NMR to track esterification and lithium coordination . Purification via column chromatography (using non-polar solvents) or recrystallization (in ethanol/ether mixtures) can isolate the compound while minimizing lithium hydroxide byproducts, which are common under moisture exposure .

Advanced: How can computational modeling (e.g., DFT or MD simulations) guide the optimization of Lithium, (3-ethoxy-3-oxo-1-propynyl)-’s electrochemical stability in lithium-ion battery electrolytes?

Methodological Answer:

Density Functional Theory (DFT) can predict the compound’s redox behavior by calculating HOMO-LUMO gaps and lithium-ion binding energies. Molecular Dynamics (MD) simulations assess ionic mobility in electrolyte matrices, identifying optimal solvent combinations (e.g., ethylene carbonate/dimethyl carbonate) to minimize decomposition . For validation, pair experimental cyclic voltammetry with operando X-ray absorption spectroscopy (XAS) to correlate computed stability with observed interfacial reactions .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structure of Lithium, (3-ethoxy-3-oxo-1-propynyl)-?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve lithium coordination geometry and crystallinity. Use synchrotron radiation for low-crystallinity samples.

- Solid-state NMR: Probe local environments of and nuclei to confirm ethoxy group orientation and lithium-ion mobility .

- Raman Spectroscopy: Identify vibrational modes of the propynyl (-C≡C) and ester (C=O) groups, with peak shifts indicating lithium coordination .

Advanced: How can researchers resolve contradictions in reported ionic conductivity values for Lithium, (3-ethoxy-3-oxo-1-propynyl)-based electrolytes?

Methodological Answer:

Discrepancies often arise from variations in electrode-electrolyte interfacial resistance or moisture content. Standardize testing via:

- Electrochemical Impedance Spectroscopy (EIS): Use symmetric Li/electrolyte/Li cells under inert atmospheres.

- Control for Carbon Additives: Carbon black content (e.g., 5–20 wt%) significantly impacts conductivity; report composite ratios explicitly .

- Cross-validate with isotopic tracer methods (e.g., / exchange) to isolate bulk vs. grain boundary contributions .

Advanced: What strategies mitigate phase segregation in composite electrodes containing Lithium, (3-ethoxy-3-oxo-1-propynyl)-?

Methodological Answer:

- Mechanical Milling: Optimize ball-milling duration (e.g., 4–8 hrs) to ensure homogeneous dispersion of active material, conductive carbon, and binder.

- In Situ Polymerization: Embed the compound in a polymer matrix (e.g., PAN or PVDF) during synthesis to stabilize the interface .

- Surface Functionalization: Graft alkyl chains or ionic liquids onto the compound to enhance compatibility with hydrophobic binders .

Basic: How should researchers integrate theoretical frameworks (e.g., Marcus theory) into studies of charge transfer in Lithium, (3-ethoxy-3-oxo-1-propynyl)-?

Methodological Answer:

Marcus theory models electron transfer kinetics at electrode interfaces. Calculate reorganization energy () via temperature-dependent conductivity measurements. Compare experimental activation energies with DFT-derived values to validate whether charge transfer is adiabatic or non-adiabatic . For lithium-ion diffusion, apply the Nernst-Einstein equation to correlate ionic mobility with conductivity data .

Advanced: What methodologies identify degradation pathways of Lithium, (3-ethoxy-3-oxo-1-propynyl)- under high-voltage cycling, and how can they inform material redesign?

Methodological Answer:

- Accelerated Aging Tests: Cycle cells at 4.5 V vs. Li/Li and analyze electrolyte decomposition via GC-MS or HPLC.

- X-ray Photoelectron Spectroscopy (XPS): Detect surface species (e.g., LiF, polycarbonates) formed by ethoxy group oxidation.

- Mitigation Strategy: Replace the ethoxy group with a fluorinated analog (e.g., -OCF) to enhance oxidative stability, guided by computed oxidation potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.